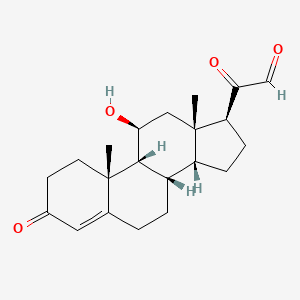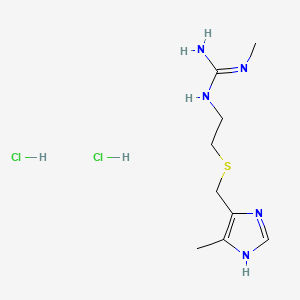
Cinacalcet Impurity F
Vue d'ensemble
Description
Cinacalcet Impurity F, with CAS No: 1271930-12-1, is an impurity standard of Cinacalcet . Cinacalcet HCl is a medication used to treat hyperparathyroidism in individuals with chronic kidney disease and certain hypercalcemia types .
Synthesis Analysis
The synthesis of Cinacalcet Impurity F involves several steps. One method involves taking an intermediate compound under the protection of nitrogen, dissolving it in dichloromethane, stirring and cooling, and then adding pyridine and 3-(3-trifluoromethylphenyl) propanol . The reaction is monitored by HPLC, and after complete reaction, the solution is cooled, and excessive impurities are washed out .Molecular Structure Analysis
The molecular formula of Cinacalcet Impurity F is C22H28F3N . It is also known as N-(®-1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)cyclohexyl)propan-1-amine .Chemical Reactions Analysis
The reaction kinetics of Cinacalcet Impurity F formation can be impacted by factors such as the agitation speed of the reaction mass . This can lead to the formation of impurities and lower the product yield .Applications De Recherche Scientifique
Development and Validation of Analytical Methods
- Development of Analytical Methods : Studies have focused on developing and validating analytical methods for Cinacalcet Hydrochloride and its impurities. These methods are essential for ensuring the quality and purity of the drug in pharmaceutical formulations (Chaudhari, Lokhande, & Yadav, 2021).
- Stability-Indicating Methods : Research has been conducted to establish stability-indicating methods. These methods help in identifying the degradation products of Cinacalcet Hydrochloride under various stress conditions, ensuring the drug's stability and efficacy (Sunil Reddy et al., 2015).
Quality Control and Process Optimization
- Quality Control in Manufacturing : Several studies have developed methods for the determination of Cinacalcet Hydrochloride and its impurities in bulk drug manufacturing. This is crucial for maintaining the drug's quality during production (Sigala et al., 2009).
- Process Optimization : Research has also focused on optimizing the synthesis process of Cinacalcet Hydrochloride. This includes studying the impact of factors like agitation speed on the reaction kinetics and impurity formation (Jagtap et al., 2018).
Pharmacodynamics and Interaction Studies
- Pharmacodynamics : Studies on the pharmacodynamics of Cinacalcet Hydrochloride have been conducted, providing insights into how it affects calcium receptor activation and hormone secretion in various conditions (Nemeth et al., 2004).
- Drug Interactions : Investigations into the pharmacokinetics of Cinacalcet when administered with other drugs, such as ketoconazole, have been conducted to understand potential interactions (Harris et al., 2007).
Applications in Treatment and Therapy
- Clinical Utility in Treatment : The clinical utility of Cinacalcet Hydrochloride in various therapeutic areas, such as hyperparathyroidism, has been explored. This includes its role in modulating calcium-sensing receptors in different tissues (Brown, 2010).
Mécanisme D'action
Target of Action
Cinacalcet Impurity F, also known as Cinacalcet, primarily targets the calcium-sensing receptors (CaSR) located on the chief cells of the parathyroid gland . These receptors play a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
Cinacalcet acts as a calcimimetic . It increases the sensitivity of the calcium-sensing receptors to activation by extracellular calcium . This results in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by Cinacalcet is the regulation of parathyroid hormone (PTH) secretion . By increasing the sensitivity of the calcium-sensing receptors, Cinacalcet lowers PTH levels, which in turn decreases serum calcium levels . This impacts the calcium and phosphorus homeostasis in the body .
Pharmacokinetics
Following oral administration, peak plasma concentrations of Cinacalcet occur within 2 to 6 hours . The absolute bioavailability is 20 to 25%, and this increases if taken with food . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2 . Less than 1% of the parent drug is excreted in the urine . The terminal elimination half-life is 30 to 40 hours, and steady-state concentrations are achieved within 7 days .
Result of Action
The primary molecular effect of Cinacalcet’s action is the reduction of parathyroid hormone (PTH) levels . This leads to a decrease in serum calcium levels . On a cellular level, this results in the inhibition of PTH secretion from the parathyroid gland .
Action Environment
The action of Cinacalcet can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s efficacy can be affected by the patient’s renal and hepatic function, as these organs play a significant role in the drug’s metabolism and excretion . Furthermore, the presence of other medications that inhibit or induce the activities of CYP3A4, CYP1A2, CYP2C9, or CYP2C19 can also impact the action of Cinacalcet .
Safety and Hazards
Orientations Futures
The development of a stability-indicating, gradient reversed-phase ultra-performance liquid chromatography method has been reported for the quantitative estimation of Cinacalcet hydrochloride impurities . This could be a promising direction for future research and development involving Cinacalcet Impurity F.
Propriétés
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)cyclohexyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-3,5,9-10,12-13,16-17,19,26H,4,6-8,11,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWBBKISVXOSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3CCCC(C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




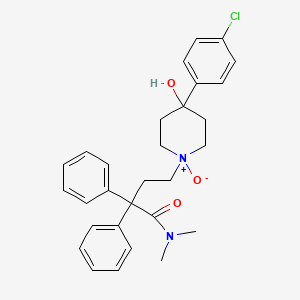
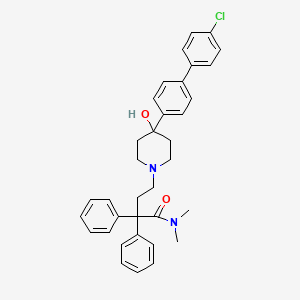
![7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B601816.png)

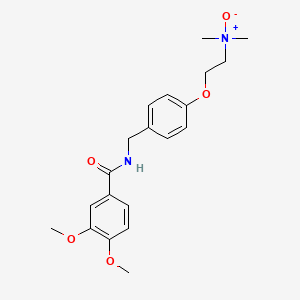


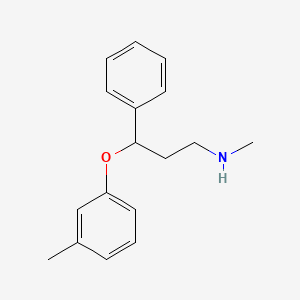
![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)

